4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE
Overview
Description
4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE is a synthetic organic compound that features a pyrrole ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with appropriate reagents to introduce the pyrrole and phenyl groups. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrrole N-oxides.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The pyrrole and sulfonamide groups are known to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-pyrrol-1-yl)phenyl)benzenesulfonamide: Lacks the methyl group on the pyrrole ring.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a different substitution pattern on the pyrrole ring.
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides: Various aryl or heteroaryl substitutions.
Uniqueness
4-METHYL-N~1~-{1-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-BENZENESULFONAMIDE is unique due to the specific substitution pattern on the pyrrole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrrole ring may enhance its interaction with certain biological targets, potentially leading to improved therapeutic properties .
Properties
IUPAC Name |
4-methyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-15-5-11-19(12-6-15)24(22,23)20-16(2)17-7-9-18(10-8-17)21-13-3-4-14-21/h3-14,16,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWUKQBYGBGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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